6-Bromo-2,3-difluoroaniline

Description

BenchChem offers high-quality 6-Bromo-2,3-difluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2,3-difluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

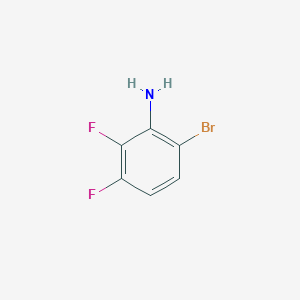

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,3-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-3-1-2-4(8)5(9)6(3)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGHCYWHCPSWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801305065 | |

| Record name | 6-Bromo-2,3-difluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801305065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887579-74-0 | |

| Record name | 6-Bromo-2,3-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887579-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,3-difluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801305065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 6-Bromo-2,3-difluoroaniline (CAS No. 887579-74-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-difluoroaniline, with the Chemical Abstracts Service (CAS) number 887579-74-0, is a halogenated aniline derivative that serves as a valuable building block in organic synthesis.[1] Its unique substitution pattern, featuring a bromine atom and two adjacent fluorine atoms on the aniline ring, imparts specific reactivity and properties that are of significant interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available data on 6-Bromo-2,3-difluoroaniline, including its chemical properties, and safety information, to support its application in research and development.

Chemical and Physical Properties

While detailed experimental data for 6-Bromo-2,3-difluoroaniline is not extensively published, the available information from chemical suppliers provides a foundational understanding of its properties.

Table 1: Physicochemical Properties of 6-Bromo-2,3-difluoroaniline

| Property | Value | Source(s) |

| CAS Number | 887579-74-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₄BrF₂N | [4][6] |

| Molecular Weight | 208.00 g/mol | [4][7] |

| Appearance | Light yellow to yellow-brown liquid | [7] |

| Purity | >95% | [6] |

Synthesis and Reactivity

A plausible synthetic workflow for 6-Bromo-2,3-difluoroaniline could start from 2,3-difluoroaniline, followed by a regioselective bromination step. The directing effects of the amino and fluoro groups would be critical in achieving the desired substitution pattern.

Caption: Plausible synthetic workflow for 6-Bromo-2,3-difluoroaniline.

The reactivity of 6-Bromo-2,3-difluoroaniline is dictated by its functional groups: the nucleophilic amino group and the aromatic ring substituted with both electron-withdrawing fluorine atoms and a bromine atom. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents. The amino group can undergo acylation, alkylation, and diazotization reactions, providing further avenues for molecular elaboration.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated anilines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 6-Bromo-2,3-difluoroaniline is utilized as a reference substance for drug impurities and as a reagent in the biomedical field, indicating its relevance in pharmaceutical development and quality control.[4]

While specific examples of drug candidates synthesized from 6-Bromo-2,3-difluoroaniline are not widely reported, its structural motifs are present in various biologically active compounds. The logical workflow for its use in drug discovery would involve its incorporation as a key building block to generate a library of diverse compounds for biological screening.

Caption: General drug discovery workflow utilizing 6-Bromo-2,3-difluoroaniline.

Safety and Handling

Safety data sheets for 6-Bromo-2,3-difluoroaniline indicate that it should be handled with care. The following is a summary of the key safety information.

Table 2: Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H320: Causes eye irritation. |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ eye protection/ face protection. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

6-Bromo-2,3-difluoroaniline is a specialized chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and materials science. While comprehensive public data on its properties and synthesis is limited, this guide consolidates the available information to assist researchers in its safe handling and application. Further research into the reactivity and applications of this compound is warranted to fully explore its synthetic utility.

References

- 1. file.bldpharm.com [file.bldpharm.com]

- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 3. combi-blocks.com [combi-blocks.com]

- 4. 887579-74-0|6-Bromo-2,3-difluoroaniline|6-Bromo-2,3-difluoroaniline|-范德生物科技公司 [bio-fount.com]

- 5. arctomsci.com [arctomsci.com]

- 6. keyorganics.net [keyorganics.net]

- 7. 6-Bromo-2,3-difluoroaniline,887579-74-0-FDC Chemical-FDC Chemical [fdc-chemical.com]

Technical Guide: 6-Bromo-2,3-difluoroaniline - A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Bromo-2,3-difluoroaniline, a halogenated aniline that serves as a crucial building block in the synthesis of pharmacologically active compounds. This document outlines its chemical properties, a representative synthesis protocol, safety information, and its application in drug discovery, particularly in the modulation of metabolic signaling pathways.

Core Compound Data

Quantitative data for 6-Bromo-2,3-difluoroaniline is summarized in the table below, providing a clear reference for researchers.

| Property | Value |

| Molecular Weight | 208.01 g/mol [1] |

| Molecular Formula | C₆H₄BrF₂N[2] |

| CAS Number | 887579-74-0[2] |

| Physical Form | Liquid or solid[1] |

| Purity | Typically ≥95%[1] |

| Storage Conditions | Keep in a dark place, inert atmosphere, at room temperature[1][2] |

| InChI Key | JNGHCYWHCPSWFW-UHFFFAOYSA-N[1] |

Synthesis and Characterization

Representative Experimental Protocol: Synthesis of a Bromo-difluoroaniline Isomer

This protocol describes the synthesis of 4-Bromo-2,6-difluoroaniline and is presented as an illustrative example of the bromination of a difluoroaniline.

Materials:

-

2,6-difluoroaniline

-

Bromine

-

Glacial acetic acid

-

Sodium thiosulphate

-

Sodium acetate

-

Water

-

Ether

-

10% Sodium hydroxide solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of bromine (0.79 mol) in glacial acetic acid (200 ml) is added dropwise to a stirred solution of 2,6-difluoroaniline (0.79 mol) in glacial acetic acid (550 ml). The temperature is maintained below 25°C during the addition.

-

The mixture is stirred at room temperature for 2 hours.

-

Sodium thiosulphate (50 g), sodium acetate (125 g), and water (700 ml) are then added to the reaction mixture.

-

The mixture is cooled in a refrigerator overnight, allowing the product to precipitate.

-

The precipitate is filtered off and dissolved in ether.

-

The ether phase is washed sequentially with water, 10% sodium hydroxide solution, and again with water.

-

The organic layer is dried over magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude solid can be further purified by steam distillation to obtain a colorless solid.[3]

Analytical Characterization

The identity and purity of 6-Bromo-2,3-difluoroaniline and its derivatives are typically confirmed using a combination of spectroscopic and chromatographic techniques.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for the structural elucidation of the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of the compound and for quantification.

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry confirms the molecular weight and helps in the identification of any impurities.

Applications in Drug Discovery and Development

Halogenated anilines, including 6-Bromo-2,3-difluoroaniline, are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] The presence and position of halogen atoms can significantly influence a molecule's biological activity by altering its lipophilicity, metabolic stability, and binding affinity to target proteins.[6]

6-Bromo-2,3-difluoroaniline serves as a starting material for the synthesis of more complex molecules with potential therapeutic applications.[7] For instance, it is a precursor to 1-(6-Bromo-2,3-difluorophenyl)ethanamine, a compound that has shown significant biological activity.[7]

Modulation of Metabolic Signaling Pathways

Research indicates that derivatives of 6-Bromo-2,3-difluoroaniline can modulate the function of enzymes and receptors, influencing various signaling pathways, particularly those related to metabolic activities.[7] These compounds may affect the expression of genes involved in energy production and cellular metabolism, making them interesting candidates for further investigation in pharmacological studies.[7]

The following diagram illustrates a generalized workflow for the synthesis of a bioactive derivative from 6-Bromo-2,3-difluoroaniline and its subsequent biological screening.

The diagram below depicts a simplified signaling pathway that could be modulated by a derivative of 6-Bromo-2,3-difluoroaniline, leading to a change in metabolic gene expression.

Safety and Handling

As with many halogenated organic compounds, 6-Bromo-2,3-difluoroaniline and its derivatives should be handled with care in a laboratory setting. It is important to consult the specific Safety Data Sheet (SDS) for detailed information. General safety precautions include:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[2]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust/fume/gas/mist/vapors/spray.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[2]

Conclusion

6-Bromo-2,3-difluoroaniline is a key chemical intermediate with significant potential in the field of drug discovery and development. Its unique structure allows for the synthesis of novel compounds that can modulate important biological pathways, particularly those involved in metabolism. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers and scientists working at the forefront of pharmaceutical innovation.

References

- 1. 6-Bromo-2,3-difluoroaniline | 887579-74-0 [sigmaaldrich.com]

- 2. 887579-74-0|6-Bromo-2,3-difluoroaniline|6-Bromo-2,3-difluoroaniline|-范德生物科技公司 [bio-fount.com]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy 6-Bromo-4-chloro-2,3-difluoroaniline (EVT-12964494) [evitachem.com]

- 6. nbinno.com [nbinno.com]

- 7. Buy 1-(6-Bromo-2,3-difluorophenyl)ethanamine [smolecule.com]

An In-depth Technical Guide to 6-Bromo-2,3-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2,3-difluoroaniline is a halogenated aromatic amine that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring both bromine and fluorine atoms, provides multiple reactive sites for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for professionals in research and drug development. The strategic placement of its functional groups makes it a valuable intermediate in the synthesis of pharmaceutical compounds and other advanced materials.[1][2]

Physicochemical Properties and Identifiers

The fundamental properties of 6-Bromo-2,3-difluoroaniline are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference(s) |

| CAS Number | 887579-74-0 | [3] |

| Molecular Formula | C₆H₄BrF₂N | [3] |

| Molecular Weight | 208.01 g/mol | |

| InChI Key | JNGHCYWHCPSWFW-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC(=C(C(=C1N)Br)F)F | [4] |

| Purity | ≥95% | |

| Physical Form | Liquid or Solid | |

| Storage Conditions | Store at room temperature under an inert atmosphere in a dark place. For long-term storage (1-2 years), -20°C is recommended. | [3] |

Chemical Structure

The molecular structure of 6-Bromo-2,3-difluoroaniline features a benzene ring substituted with an amino group at position 1, fluorine atoms at positions 2 and 3, and a bromine atom at position 6.

Caption: Chemical structure of 6-Bromo-2,3-difluoroaniline.

Applications in Research and Drug Development

6-Bromo-2,3-difluoroaniline is a versatile intermediate primarily used in the synthesis of complex organic molecules.

-

Pharmaceutical Development : It serves as a key starting material or intermediate for synthesizing pharmaceutical compounds.[1] The presence of fluorine atoms is a well-established strategy in medicinal chemistry to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[5][6]

-

Organic Synthesis : The compound is a valuable building block for developing other chemical entities.[1] The bromine atom can readily participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the amino group can be a site for nucleophilic reactions or further derivatization.[7]

-

Reference Standard : It can be used as a reference substance for the identification and quantification of drug impurities during pharmaceutical quality control.[3]

Synthesis and Reactivity

While specific, detailed industrial synthesis protocols for 6-Bromo-2,3-difluoroaniline are proprietary, its synthesis generally involves halogenation and amination reactions. The compound itself serves as a precursor for further transformations.

A key application is its use in nucleophilic substitution reactions. For example, it is the starting material for the synthesis of 1-(6-Bromo-2,3-difluorophenyl)ethanamine, another important building block.[1]

Caption: Synthesis workflow starting from 6-Bromo-2,3-difluoroaniline.

Experimental Protocols

Illustrative Protocol: Synthesis of 1-(6-Bromo-2,3-difluorophenyl)ethanamine

This protocol describes a general method for the synthesis of a downstream product using 6-Bromo-2,3-difluoroaniline as the starting material, based on a known reaction pathway.[1]

1. Nucleophilic Substitution:

-

To a solution of 6-bromo-2,3-difluoroaniline in a suitable aprotic solvent (e.g., acetonitrile), add a base such as potassium carbonate (K₂CO₃).

-

Add an appropriate alkyl halide (e.g., ethyl bromide) to the mixture.

-

Heat the reaction mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the mixture to room temperature, filter to remove the base, and concentrate the filtrate under reduced pressure to obtain the crude intermediate.

2. Reduction:

-

Dissolve the crude intermediate from the previous step in a dry, aprotic solvent like tetrahydrofuran (THF).

-

Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄), to the solution at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).

-

Quench the reaction carefully by the sequential addition of water and an aqueous sodium hydroxide solution.

-

Filter the resulting mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield 1-(6-bromo-2,3-difluorophenyl)ethanamine.

Safety and Handling

6-Bromo-2,3-difluoroaniline is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.

| Hazard Class | GHS Hazard Statement | Precautionary Code(s) |

| Acute Toxicity | H302: Harmful if swallowed. | P261, P270 |

| Skin Irritation | H315: Causes skin irritation. | P280, P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338 |

| Respiratory | H335: May cause respiratory irritation. | P261, P304+P340 |

Personal Protective Equipment (PPE):

-

Eyes: Wear chemical safety goggles or a face shield.

-

Skin: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate.

First Aid Measures:

-

Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.

-

Skin Contact: Wash with plenty of soap and water. Take off contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

References

- 1. Buy 1-(6-Bromo-2,3-difluorophenyl)ethanamine [smolecule.com]

- 2. Buy 6-Bromo-4-chloro-2,3-difluoroaniline (EVT-12964494) [evitachem.com]

- 3. 887579-74-0|6-Bromo-2,3-difluoroaniline|6-Bromo-2,3-difluoroaniline|-范德生物科技公司 [bio-fount.com]

- 4. 2-Bromo-3,6-difluoroaniline | C6H4BrF2N | CID 83410215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ossila.com [ossila.com]

6-Bromo-2,3-difluoroaniline physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of 6-Bromo-2,3-difluoroaniline, a key intermediate in pharmaceutical and agrochemical research.

Core Physical and Chemical Properties

6-Bromo-2,3-difluoroaniline is a halogenated aniline that serves as a versatile building block in organic synthesis. Its molecular structure, featuring bromine and fluorine atoms on the aniline ring, imparts unique reactivity and properties that are valuable in the development of novel compounds.[1]

Table 1: Physical and Chemical Properties of 6-Bromo-2,3-difluoroaniline

| Property | Value | Source |

| CAS Number | 887579-74-0 | [2][3] |

| Molecular Formula | C₆H₄BrF₂N | [2][3] |

| Molecular Weight | 208.01 g/mol | [3] |

| Physical Form | Liquid or Solid | |

| Solubility | No data available | [2] |

| Storage Conditions | Store at -4℃ for short periods (1-2 weeks) and -20℃ for long-term storage (1-2 years). Keep in a dark place under an inert atmosphere at room temperature. | [2] |

Synthesis and Reactivity

The chemical reactivity of 6-Bromo-2,3-difluoroaniline is characterized by the interplay of its functional groups. The aniline moiety can undergo typical reactions such as diazotization, acylation, and alkylation. The bromine and fluorine substituents influence the electron density of the aromatic ring, affecting its susceptibility to electrophilic and nucleophilic aromatic substitution reactions. For instance, 1-(6-Bromo-2,3-difluorophenyl)ethanamine can be synthesized from 6-bromo-2,3-difluoroaniline through a nucleophilic substitution reaction followed by reduction.[1]

Applications in Research and Development

6-Bromo-2,3-difluoroaniline is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemical development.[2] Its utility stems from the ability to introduce a difluorinated, brominated phenyl ring into a target molecule, which can significantly modulate its biological activity, metabolic stability, and pharmacokinetic properties. It can be used as a reference substance for drug impurities and as a reagent in various biochemical applications.[2]

Safety and Handling

The following safety information is based on available data for 6-Bromo-2,3-difluoroaniline. A comprehensive Safety Data Sheet (SDS) should be consulted for detailed handling procedures.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE): It is recommended to wear protective glasses, clothing, and gloves to avoid skin contact.[2]

Experimental Protocols and Visualizations

Due to the limited availability of specific experimental protocols for 6-Bromo-2,3-difluoroaniline in the reviewed literature, a detailed, cited experimental protocol cannot be provided at this time.

However, to illustrate a potential synthetic workflow, the following diagram outlines a generalized process for the synthesis of a halogenated aniline, which could be adapted for 6-Bromo-2,3-difluoroaniline.

Caption: Generalized workflow for the synthesis of 6-Bromo-2,3-difluoroaniline.

Spectroscopic Data

Detailed NMR, IR, and mass spectrometry data for 6-Bromo-2,3-difluoroaniline are not widely available in the public domain. Researchers are advised to consult commercial supplier documentation, which may provide certificates of analysis (COA) with this information upon request.[2]

Conclusion

6-Bromo-2,3-difluoroaniline is a chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. While detailed experimental and physical data are not extensively documented in publicly accessible sources, this guide provides a foundational understanding of its properties and safe handling. For further detailed information, it is recommended to consult commercial suppliers and specialized chemical databases.

References

An In-depth Technical Guide to the Synthesis of 6-Bromo-2,3-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Bromo-2,3-difluoroaniline, a key intermediate in the development of pharmaceuticals and other advanced materials. This document details a primary synthesis pathway, including a thorough experimental protocol and relevant quantitative data.

Introduction

6-Bromo-2,3-difluoroaniline is a halogenated aromatic amine with the chemical formula C₆H₄BrF₂N. Its structural features, including the presence of bromine and fluorine atoms, make it a valuable building block in medicinal chemistry and materials science. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the synthesis of complex target molecules with desired biological activities and material properties.

Primary Synthesis Pathway: Regioselective Bromination of 2,3-difluoroaniline

The most direct and plausible route for the synthesis of 6-Bromo-2,3-difluoroaniline is the electrophilic bromination of the commercially available starting material, 2,3-difluoroaniline. The key to this synthesis is achieving regioselectivity, with the bromine atom being introduced at the C6 position of the aniline ring.

The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of bromination. The amino group (-NH₂) is a strong activating group and an ortho-, para-director. The fluorine atoms at the C2 and C3 positions are deactivating groups but are also ortho-, para-directing. In the case of 2,3-difluoroaniline, the positions ortho and para to the strongly activating amino group are C2, C4, and C6. With the C2 position already substituted, the electrophilic attack is directed towards the C4 and C6 positions. The regioselectivity for the C6 position is likely influenced by steric hindrance from the adjacent fluorine atom at the C2 position, which may favor the introduction of the bromine atom at the less hindered C6 position.

A common and effective brominating agent for this type of reaction is N-Bromosuccinimide (NBS), often used in a suitable solvent.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 6-Bromo-2,3-difluoroaniline via the bromination of 2,3-difluoroaniline using N-Bromosuccinimide.

Materials:

| Reagent/Solvent | Chemical Formula | Molar Mass ( g/mol ) |

| 2,3-Difluoroaniline | C₆H₅F₂N | 129.11 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |

| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 84.01 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-difluoroaniline (1.0 equivalent) in acetonitrile.

-

Addition of Brominating Agent: Cool the solution to 0°C using an ice bath. To this stirred solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise over a period of 15-20 minutes, ensuring the temperature remains below 5°C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 6-Bromo-2,3-difluoroaniline can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 75-85% |

| Purity (by HPLC) | >98% |

| Melting Point | To be determined |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.8-4.2 (br s, 2H, -NH₂), 6.7-6.9 (m, 1H, Ar-H), 7.0-7.2 (m, 1H, Ar-H) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): To be determined |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): To be determined |

| Mass Spectrometry (EI) | m/z: 207, 209 ([M]⁺) |

Note: The expected NMR and mass spectrometry data are predictive and should be confirmed by experimental analysis.

Synthesis Pathway Diagram

Caption: Synthesis of 6-Bromo-2,3-difluoroaniline from 2,3-difluoroaniline.

Experimental Workflow Diagram

A Comprehensive Technical Guide to 6-Bromo-2,3-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: 6-Bromo-2,3-difluoroaniline

This technical guide provides an in-depth overview of 6-Bromo-2,3-difluoroaniline, a key building block in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical properties, a representative synthesis protocol, and its application in the development of targeted therapies, including a relevant signaling pathway.

Physicochemical Properties

6-Bromo-2,3-difluoroaniline is a halogenated aniline with the following key properties:

| Property | Value |

| IUPAC Name | 6-Bromo-2,3-difluoroaniline |

| CAS Number | 887579-74-0 |

| Molecular Formula | C₆H₄BrF₂N |

| Molecular Weight | 208.01 g/mol |

| Appearance | Can be a liquid or solid |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. |

Synthesis of 6-Bromo-2,3-difluoroaniline

As a crucial intermediate, the synthesis of 6-Bromo-2,3-difluoroaniline is a critical step in the production of various high-value compounds. While multiple synthetic routes exist for halogenated anilines, a common approach involves the reduction of a nitro precursor.

Experimental Protocol: Reduction of 1-Bromo-2,3-difluoro-6-nitrobenzene

This protocol describes a representative method for the synthesis of 6-Bromo-2,3-difluoroaniline.

Materials:

-

1-Bromo-2,3-difluoro-6-nitrobenzene

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of iron powder (5 equivalents) and ammonium chloride (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v), heat the mixture to reflux.

-

To the refluxing mixture, add a solution of 1-Bromo-2,3-difluoro-6-nitrobenzene (1 equivalent) in ethanol dropwise over a period of 1-2 hours.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron residues. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Bromo-2,3-difluoroaniline.

-

The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by distillation under reduced pressure.

Application in Drug Development: A Precursor to Kinase Inhibitors

Halogenated anilines are pivotal intermediates in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The presence of halogen atoms can enhance the binding affinity and selectivity of the final drug molecule to the kinase's ATP-binding site. 6-Bromo-2,3-difluoroaniline serves as a valuable starting material for the synthesis of various kinase inhibitors.

Logical Workflow for Kinase Inhibitor Synthesis

The general workflow for synthesizing a kinase inhibitor from 6-Bromo-2,3-difluoroaniline often involves coupling reactions to construct a more complex molecular scaffold.

Spectroscopic Properties of 6-Bromo-2,3-difluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-difluoroaniline is a halogenated aromatic amine with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and two vicinal fluorine atoms on the aniline scaffold, imparts distinct electronic and steric properties that are of considerable interest for the synthesis of novel pharmaceutical agents and functional materials. An in-depth understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive overview of the expected spectroscopic properties of 6-Bromo-2,3-difluoroaniline. Due to the limited availability of public domain spectra for this specific compound, this guide leverages a comparative analysis of its isomers and related compounds to predict its spectral behavior across various analytical techniques. Detailed experimental protocols for acquiring the spectroscopic data are also provided to aid researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted and comparative spectroscopic data for 6-Bromo-2,3-difluoroaniline. The predicted values are based on established principles of spectroscopy and data from structurally similar isomers.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (ppm)

| Nucleus | Predicted Chemical Shift (δ) for 6-Bromo-2,3-difluoroaniline | Comparative Data for Isomers (Solvent) |

| ¹H NMR | ||

| H-4 | ~ 6.8 - 7.2 | 2-Bromo-4,6-difluoroaniline: Not specified |

| H-5 | ~ 6.7 - 7.1 | 4-Bromo-2,6-difluoroaniline: Not specified |

| NH₂ | ~ 3.5 - 4.5 (broad) | 2-Bromo-4,6-difluoroaniline: Not specified |

| ¹³C NMR | 2,3-Difluoroaniline (CDCl₃): 108.3 (d), 113.8 (d), 120.2 (d), 138.1 (dd), 143.9 (dd), 151.2 (dd) | |

| C-1 (C-NH₂) | ~ 138 - 142 | |

| C-2 (C-F) | ~ 148 - 152 (d, ¹JCF) | |

| C-3 (C-F) | ~ 142 - 146 (d, ¹JCF) | |

| C-4 | ~ 115 - 120 | |

| C-5 | ~ 120 - 125 | |

| C-6 (C-Br) | ~ 110 - 115 | |

| ¹⁹F NMR | ||

| F-2 | ~ -130 to -140 | |

| F-3 | ~ -145 to -155 |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet and 'dd' denotes a doublet of doublets, arising from C-F coupling.

Table 2: Key Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) for 6-Bromo-2,3-difluoroaniline | Comparative Data for 2-Bromo-4,6-difluoroaniline |

| N-H Stretch (amine) | 3300 - 3500 (two bands for primary amine) | Available |

| C-H Stretch (aromatic) | 3000 - 3100 | Available |

| C=C Stretch (aromatic) | 1580 - 1620 | Available |

| C-N Stretch (aromatic amine) | 1250 - 1350 | Available |

| C-F Stretch | 1100 - 1300 | Available |

| C-Br Stretch | 500 - 650 | Available |

Table 3: Mass Spectrometry (MS) Fragmentation

| Ion | Predicted m/z for 6-Bromo-2,3-difluoroaniline | Notes |

| [M]⁺ | 207/209 | Molecular ion with characteristic bromine isotopic pattern (approx. 1:1 ratio) |

| [M-H]⁺ | 206/208 | Loss of a hydrogen atom |

| [M-NH₂]⁺ | 191/193 | Loss of the amino group |

| [M-Br]⁺ | 128 | Loss of the bromine atom |

| [M-HCN]⁺ | 180/182 | Loss of hydrogen cyanide |

Experimental Protocols

Accurate and reproducible spectroscopic data are crucial for compound characterization. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 6-Bromo-2,3-difluoroaniline in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher, equipped with a broadband probe.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR: Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 0-200 ppm) and a longer relaxation delay (2-5 seconds) are typically required.

-

¹⁹F NMR: Acquire the spectrum with or without proton decoupling. A very wide spectral width is necessary due to the large chemical shift range of fluorine. Use an appropriate fluorine-containing reference standard (e.g., CFCl₃).

-

-

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Samples (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent disc using a hydraulic press.

-

Solid Samples (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Liquid/Solution Samples: Cast a thin film of the sample dissolved in a volatile solvent onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or the pure KBr pellet/ATR crystal before running the sample.

-

Data Analysis: Identify characteristic absorption bands for functional groups such as N-H, C-H, C=C, C-N, C-F, and C-Br stretches and bends.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion.

-

Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern. Analyze the isotopic distribution, particularly for the bromine atom, to confirm the elemental composition of the fragments.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 6-Bromo-2,3-difluoroaniline in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm. Use a matched cuvette containing the pure solvent as a reference.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel or uncharacterized compound like 6-Bromo-2,3-difluoroaniline.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of 6-Bromo-2,3-difluoroaniline. While direct experimental data remains scarce in the public domain, the comparative analysis with its isomers offers valuable insights for researchers. The detailed experimental protocols and the logical workflow diagram are intended to support the practical aspects of characterizing this and other novel chemical entities in a research and development setting. As more data becomes available, this guide can be further refined to provide an even more precise spectroscopic profile of this important chemical building block.

An In-Depth Technical Guide to 6-Bromo-2,3-difluoroaniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-difluoroaniline is a halogenated aromatic amine that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The presence of bromine and fluorine atoms on the aniline ring imparts unique electronic properties and reactivity, making it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive review of the available literature on 6-Bromo-2,3-difluoroaniline, covering its synthesis, physicochemical properties, and its emerging role in medicinal chemistry.

Physicochemical Properties

While extensive experimental data for 6-Bromo-2,3-difluoroaniline is not widely published, its basic properties can be summarized from available sources.

| Property | Value | Source |

| CAS Number | 887579-74-0 | [1] |

| Molecular Formula | C₆H₄BrF₂N | [1] |

| Molecular Weight | 208.01 g/mol | [1] |

| Appearance | Not explicitly stated, but likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Synthesis of 6-Bromo-2,3-difluoroaniline

Experimental Protocol: Bromination of 2,3-difluoroaniline (Hypothetical)

Materials:

-

2,3-difluoroaniline

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

A suitable solvent (e.g., acetic acid, dichloromethane, or acetonitrile)

-

A base (e.g., sodium acetate, if using Br₂ in acetic acid)

-

Sodium thiosulfate solution (for quenching excess bromine)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

-

Dissolve 2,3-difluoroaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The reaction should be carried out under a fume hood.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine or N-Bromosuccinimide in the same solvent to the cooled aniline solution. The addition should be dropwise to control the reaction temperature and prevent over-bromination.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (monitoring by TLC is recommended to determine completion).

-

If bromine was used, quench the excess bromine by adding a solution of sodium thiosulfate until the orange color disappears.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure 6-Bromo-2,3-difluoroaniline.

Note: The regioselectivity of the bromination will be directed by the activating amino group and the deactivating but ortho-, para-directing fluorine atoms. The bromine is expected to add to the position para to the amino group, which is the 6-position.

Spectroscopic Data

Detailed, published spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for 6-Bromo-2,3-difluoroaniline is scarce. However, based on the structure and data from similar compounds, the following spectral characteristics can be anticipated:

-

¹H NMR: The spectrum would likely show two aromatic protons, with their chemical shifts and coupling patterns influenced by the adjacent fluorine and bromine atoms. The NH₂ protons would appear as a broad singlet.

-

¹³C NMR: The spectrum would exhibit six distinct signals for the aromatic carbons, with the carbon-fluorine couplings providing characteristic splitting patterns.

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C-N stretching, and C-Br and C-F stretching would be expected.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight (208.01), with a characteristic isotopic pattern for the presence of a bromine atom.

Applications in Drug Discovery and Organic Synthesis

The primary documented application of 6-Bromo-2,3-difluoroaniline is as a key intermediate in the synthesis of more complex molecules with potential biological activity.

Synthesis of 1-(6-Bromo-2,3-difluorophenyl)ethanamine

6-Bromo-2,3-difluoroaniline is the starting material for the synthesis of 1-(6-Bromo-2,3-difluorophenyl)ethanamine[2]. This derivative is noted for its potential applications in medicinal chemistry as a building block for pharmaceutical compounds[2]. The synthesis likely proceeds through a nucleophilic substitution reaction on the aniline, followed by reduction.

The potential biological activity of 1-(6-Bromo-2,3-difluorophenyl)ethanamine, such as modulating enzyme and receptor functions, highlights the importance of its precursor, 6-Bromo-2,3-difluoroaniline, in the drug discovery pipeline[2].

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and potential applications of 6-Bromo-2,3-difluoroaniline.

Caption: Synthetic pathway to 6-Bromo-2,3-difluoroaniline.

Caption: Role in the synthesis of a pharmaceutical intermediate.

Conclusion

6-Bromo-2,3-difluoroaniline is a valuable, albeit not extensively documented, chemical intermediate. Its utility as a precursor to biologically active molecules, such as 1-(6-Bromo-2,3-difluorophenyl)ethanamine, underscores its potential in the field of drug discovery and development. Further research into the synthesis, properties, and applications of 6-Bromo-2,3-difluoroaniline is warranted to fully exploit its potential as a versatile building block in the creation of novel therapeutics. The generalized synthetic protocol and anticipated spectroscopic characteristics provided in this guide serve as a foundation for researchers working with this and related halogenated anilines.

References

Initial reactivity studies of 6-Bromo-2,3-difluoroaniline

An In-Depth Technical Guide to the Initial Reactivity of 6-Bromo-2,3-difluoroaniline

Abstract

6-Bromo-2,3-difluoroaniline is a strategically important building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring an amine for derivatization, a bromine atom for cross-coupling, and two fluorine atoms that modulate electronic properties and metabolic stability—offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its core reactivity, focusing on foundational transformations critical for drug discovery and development. We will explore the causality behind experimental choices in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering field-proven insights and detailed, self-validating protocols.

Introduction: The Strategic Value of 6-Bromo-2,3-difluoroaniline

Halogenated anilines are cornerstone intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The title compound, 6-Bromo-2,3-difluoroaniline (CAS No. 887579-74-0), is of particular interest due to its trifunctional nature.[2] The vicinal difluoro motif is a bioisostere for various functional groups and can enhance binding affinity and metabolic stability in drug candidates. The bromine atom at the 6-position provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal catalysis, while the aniline moiety at the 1-position offers a nucleophilic site for further functionalization.[3][4]

This guide serves as a practical primer on the initial reactivity profile of this valuable building block, enabling researchers to harness its synthetic potential effectively.

Table 1: Physicochemical Properties of 6-Bromo-2,3-difluoroaniline

| Property | Value | Source |

| CAS Number | 887579-74-0 | [2] |

| Molecular Formula | C₆H₄BrF₂N | [2] |

| Molecular Weight | 208.01 g/mol | [2] |

| Appearance | White to light brown solid/powder | [5] |

| Storage Conditions | Store at -20°C for long-term stability | [2] |

Safety and Handling

Proper handling of 6-Bromo-2,3-difluoroaniline is paramount. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin, eye, and respiratory irritation.[5]

Core Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[6]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Handling: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 6-position is the most synthetically versatile site for elaboration, primarily through palladium-catalyzed cross-coupling reactions. The electron-donating amine group ortho to the bromine can influence the rate of oxidative addition to the palladium(0) catalyst.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, essential for constructing biaryl structures prevalent in many pharmaceutical agents.[10][11] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, under basic conditions.[12][13]

Mechanistic Rationale: The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 6-bromo-2,3-difluoroaniline.

-

Transmetalation: The organic moiety from the activated boronic acid (as a boronate complex) is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]

The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the cycle. Sterically hindered biaryl phosphine ligands are often effective.[14]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-3,4-difluoroaniline

-

Reagent Preparation: To an oven-dried Schlenk flask, add 6-bromo-2,3-difluoroaniline (1.0 mmol, 208 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (3.0 mmol, 414 mg).

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

-

Solvent & Catalyst Addition: Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe. Add Pd(dppf)Cl₂ (0.05 mmol, 37 mg) under a positive pressure of inert gas.

-

Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the product.

Table 2: Representative Suzuki-Miyaura Coupling Results

| Boronic Acid Partner | Product | Typical Yield |

| Phenylboronic acid | 2-phenyl-3,4-difluoroaniline | 85% |

| 4-Methoxyphenylboronic acid | 2-(4-methoxyphenyl)-3,4-difluoroaniline | 92% |

| 3-Pyridinylboronic acid | 2-(pyridin-3-yl)-3,4-difluoroaniline | 78% |

Buchwald-Hartwig Amination: C-N Bond Formation

For the synthesis of diarylamines or N-aryl alkylamines, the Buchwald-Hartwig amination is the preeminent method.[15] This reaction provides a powerful alternative to harsher classical methods like the Goldberg reaction or SNAr.[15] The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions like hydrodehalogenation.[16]

Mechanistic Rationale: The mechanism is similar to the Suzuki coupling but involves an amine nucleophile.

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amido complex.

-

Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.[16]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-benzyl-2,3-difluoro-6-bromoaniline (Illustrative) (Note: This protocol illustrates the amination of the aryl bromide. For the title compound, the reaction would be on the C-Br bond).

-

Reagent Preparation: To a glovebox-dried Schlenk tube, add sodium tert-butoxide (1.4 mmol, 135 mg).

-

Catalyst & Ligand: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and a suitable ligand (e.g., XPhos, 0.04 mmol).

-

Reactants: Add 6-bromo-2,3-difluoroaniline (1.0 mmol, 208 mg).

-

Solvent & Amine: Remove the tube from the glovebox. Add anhydrous, degassed toluene (5 mL) followed by the amine coupling partner (e.g., morpholine, 1.2 mmol, 105 µL) via syringe.

-

Reaction: Seal the tube and heat to 100-110 °C for 16-24 hours.

-

Workup & Purification: Cool the reaction, dilute with ether or ethyl acetate, and filter through a pad of Celite®. Concentrate the filtrate and purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While the C-Br bond is ideal for cross-coupling, the fluorine atoms, particularly the one at C2 (ortho to the amine and meta to the bromine), can potentially be displaced via Nucleophilic Aromatic Substitution (SNAr). SNAr reactions are favored on electron-poor aromatic rings.[17][18] The two fluorine atoms are strongly electron-withdrawing, which activates the ring towards nucleophilic attack.

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Addition: A strong nucleophile attacks the carbon bearing a leaving group (in this case, a fluorine atom), breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[19][20] The negative charge is delocalized onto the ortho and para positions.

-

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.[20]

The rate-determining step is typically the initial nucleophilic attack.[20] Strong electron-withdrawing groups ortho and para to the leaving group are essential for stabilizing the Meisenheimer complex and accelerating the reaction.[18][19] In 6-bromo-2,3-difluoroaniline, the situation is complex, but strong nucleophiles under forcing conditions could potentially displace the C2-F or C3-F.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Illustrative SNAr with Sodium Methoxide

-

Reagent Preparation: To a solution of 6-bromo-2,3-difluoroaniline (1.0 mmol, 208 mg) in anhydrous DMSO (5 mL) in a sealed tube, add sodium methoxide (2.0 mmol, 108 mg).

-

Reaction: Heat the mixture to 120 °C for 24 hours.

-

Workup: Cool the reaction to room temperature and pour it into ice-water (50 mL).

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography to isolate the methoxy-substituted product(s). Note: Regioisomeric products are possible.

Conclusion

6-Bromo-2,3-difluoroaniline is a highly functionalized building block with a predictable yet versatile reactivity profile. Its utility is dominated by palladium-catalyzed cross-coupling at the C-Br bond, providing facile access to a wide array of C-C and C-N linked structures. While the potential for SNAr at the C-F bonds exists, it typically requires more forcing conditions. A thorough understanding of these primary reaction pathways allows chemists to strategically design and execute syntheses for novel therapeutics and advanced materials.

References

-

Smolecule. (n.d.). Buy 1-(6-Bromo-2,3-difluorophenyl)ethanamine. Retrieved from Smolecule website.[21]

-

EvitaChem. (n.d.). Buy 6-Bromo-4-chloro-2,3-difluoroaniline (EVT-12964494). Retrieved from EvitaChem website.[22]

-

Thermo Fisher Scientific. (2011, May 19). Safety Data Sheet. Retrieved from Thermo Fisher Scientific website.[8]

-

Thermo Fisher Scientific. (2010, October 8). Safety Data Sheet. Retrieved from Thermo Fisher Scientific website.[9]

-

Fisher Scientific. (2024, March 31). Safety Data Sheet. Retrieved from Fisher Scientific website.[7]

-

Sigma-Aldrich. (2024, March 6). Safety Data Sheet. Retrieved from Sigma-Aldrich website.

-

AK Scientific, Inc. (n.d.). 4-Bromo-2,6-difluoroaniline Safety Data Sheet. Retrieved from AK Scientific, Inc. website.[6]

-

BIOFOUNT. (n.d.). 6-Bromo-2,3-difluoroaniline. Retrieved from BIOFOUNT website.[2]

-

Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from organic-chemistry.org.[16]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from en.wikipedia.org.[17]

-

PubMed. (2008, November 21). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from pubmed.ncbi.nlm.nih.gov.[23]

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from chem.libretexts.org.[19]

-

PubChem. (n.d.). 6-Bromo-3-chloro-2,4-difluoroaniline. Retrieved from pubchem.ncbi.nlm.nih.gov.[24]

-

ChemScene. (n.d.). 6-Bromo-3-chloro-2,4-difluoroaniline. Retrieved from chemscene.com.[25]

-

ChemBK. (2024, April 10). 6-Bromo-2,4-difluoroaniline. Retrieved from chembk.com.[5]

-

ChemicalBook. (n.d.). 2,3-Difluoroaniline synthesis. Retrieved from chemicalbook.com.[26]

-

Chad's Prep. (2018, April 11). 34.05 Nucleophilic Aromatic Substitution [Video]. YouTube.[20]

-

Guidechem. (n.d.). How to synthesize and apply 4-bromo-2,6-difluoroaniline - FAQ. Retrieved from guidechem.com.[1]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from en.wikipedia.org.[15]

-

Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from Vanderbilt University Institutional Repository.[27]

-

Benchchem. (n.d.). Synthesis routes of 4-Bromo-2,6-difluoroaniline. Retrieved from benchchem.com.[28]

-

WorldOfChemicals. (n.d.). Exploring 4-Bromo-2,6-Difluoroaniline: Properties and Applications. Retrieved from worldofchemicals.com.[3]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from masterorganicchemistry.com.[18]

-

PubChem. (n.d.). 2-Bromo-3,6-difluoroaniline. Retrieved from pubchem.ncbi.nlm.nih.gov.[29]

-

ResearchGate. (2025, August 10). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. Retrieved from researchgate.net.[30]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 11). The Role of 3-Bromo-2,4-difluoroaniline in Modern Organic Synthesis. Retrieved from innopharmchem.com.

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube.[31]

-

National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from ncbi.nlm.nih.gov.[10]

-

Spokoyny Research Group, UCLA. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from spokoyny.chem.ucla.edu.[14]

-

The Journal of Organic Chemistry. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from pubs.acs.org.[32]

-

Ossila. (n.d.). 4-Bromo-2,6-difluoroaniline | CAS 67567-26-4. Retrieved from ossila.com.[4]

-

ChemicalBook. (2025, September 9). 4-Bromo-2,6-difluoroaniline. Retrieved from chemicalbook.com.[33]

-

ResearchGate. (2025, August 7). ChemInform Abstract: Chemoselective Suzuki—Miyaura Cross-Coupling Reactions of 6-Bromo-3-(trifluoromethylsulfonyloxy)flavone. | Request PDF. Retrieved from researchgate.net.[34]

-

RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from pubs.rsc.org.[11]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from organic-chemistry.org.[12]

-

University of Michigan News. (2018, November 21). Designing a safer building block for drug discovery by harnessing visible light. Retrieved from news.umich.edu.[35]

-

Nuno Ricardo. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.[13]

Sources

- 1. Page loading... [guidechem.com]

- 2. bio-fount.com [bio-fount.com]

- 3. innospk.com [innospk.com]

- 4. ossila.com [ossila.com]

- 5. chembk.com [chembk.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. m.youtube.com [m.youtube.com]

- 14. rsc.org [rsc.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 17. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. m.youtube.com [m.youtube.com]

- 21. Buy 1-(6-Bromo-2,3-difluorophenyl)ethanamine [smolecule.com]

- 22. Buy 6-Bromo-4-chloro-2,3-difluoroaniline (EVT-12964494) [evitachem.com]

- 23. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 6-Bromo-3-chloro-2,4-difluoroaniline | C6H3BrClF2N | CID 2773254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. chemscene.com [chemscene.com]

- 26. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 27. vanderbilt.edu [vanderbilt.edu]

- 28. Synthesis routes of 4-Bromo-2,6-difluoroaniline [benchchem.com]

- 29. 2-Bromo-3,6-difluoroaniline | C6H4BrF2N | CID 83410215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. youtube.com [youtube.com]

- 32. pubs.acs.org [pubs.acs.org]

- 33. 4-Bromo-2,6-difluoroaniline | 67567-26-4 [chemicalbook.com]

- 34. researchgate.net [researchgate.net]

- 35. news.umich.edu [news.umich.edu]

Spectroscopic Analysis of 6-Bromo-2,3-difluoroaniline: A Technical Guide

Introduction

Experimental Protocols for Spectroscopic Analysis

The following tables detail the typical experimental parameters for acquiring NMR, IR, and MS spectra for aromatic amines like 6-Bromo-2,3-difluoroaniline.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

| Parameter | ¹H NMR | ¹³C NMR |

| Instrument | 400 MHz or higher NMR spectrometer | 400 MHz or higher NMR spectrometer |

| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) |

| Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |

| Concentration | 5-10 mg/mL | 20-50 mg/mL |

| Temperature | Room Temperature | Room Temperature |

| Pulse Program | Standard single pulse | Proton-decoupled pulse sequence |

| Number of Scans | 16-64 | 1024 or more |

| Relaxation Delay | 1-2 seconds | 2-5 seconds |

Table 2: Infrared (IR) Spectroscopy

| Parameter | Value |

| Instrument | Fourier Transform Infrared (FTIR) Spectrometer |

| Sample Preparation | KBr pellet, Nujol mull, or thin film on a salt plate (e.g., NaCl or KBr) |

| Spectral Range | 4000-400 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

| Number of Scans | 16-32 |

Table 3: Mass Spectrometry (MS)

| Parameter | Value |

| Instrument | Mass Spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) |

| Ionization Mode | Electron Ionization (EI) at 70 eV or Electrospray Ionization (ESI) in positive ion mode |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |

| Mass Range | m/z 50-500 |

| Sample Introduction | Direct infusion or via Gas Chromatography (GC) or Liquid Chromatography (LC) |

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as 6-Bromo-2,3-difluoroaniline.

Disclaimer: As of the last update, publicly accessible, verified experimental ¹H NMR, ¹³C NMR, IR, and MS spectral data for 6-Bromo-2,3-difluoroaniline could not be located. The experimental protocols provided are based on general methodologies for compounds of a similar nature. Researchers are advised to acquire their own spectral data for this specific compound for accurate analysis.

An In-depth Technical Guide to the ¹H NMR Spectrum Interpretation of 6-Bromo-2,3-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and interpretation of the ¹H NMR spectrum of 6-Bromo-2,3-difluoroaniline. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by providing a thorough understanding of the expected spectral features of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for 6-Bromo-2,3-difluoroaniline is summarized in the table below. These predictions are derived from the analysis of substituent effects on the chemical shifts and coupling constants in structurally related aromatic amines.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-4 | 7.0 - 7.3 | ddd | ³J(H4-H5) ≈ 8-9, ⁴J(H4-F3) ≈ 6-8, ⁵J(H4-F2) ≈ 2-3 | 1H |

| H-5 | 6.8 - 7.1 | t or ddd | ³J(H5-H4) ≈ 8-9, ³J(H5-F) ≈ 8-10 | 1H |

| NH₂ | 3.5 - 4.5 | br s | - | 2H |

Interpretation of the Predicted Spectrum

The aromatic region of the ¹H NMR spectrum of 6-Bromo-2,3-difluoroaniline is expected to display two distinct signals corresponding to the two aromatic protons, H-4 and H-5.

-

H-4 Signal: The proton at the 4-position is predicted to appear as a doublet of doublet of doublets (ddd). This complex splitting pattern arises from its coupling to the adjacent proton H-5 (³J), the fluorine atom at position 3 (⁴J), and the fluorine atom at position 2 (⁵J). The chemical shift is anticipated to be in the downfield region of the aromatic spectrum due to the deshielding effects of the neighboring fluorine and bromine atoms.

-

H-5 Signal: The proton at the 5-position is expected to resonate as a triplet (t) or a doublet of doublet of doublets (ddd), primarily due to coupling with the adjacent H-4 (³J) and the fluorine at position 3 (³J). The signal will likely appear slightly upfield compared to H-4.

-

NH₂ Signal: The protons of the amine group are expected to appear as a broad singlet (br s) in the region of 3.5-4.5 ppm. The chemical shift and the broadness of this peak can be highly dependent on the solvent, concentration, and temperature due to proton exchange and hydrogen bonding.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a general methodology for acquiring a high-quality ¹H NMR spectrum of an aromatic amine like 6-Bromo-2,3-difluoroaniline.[1][2][3]

3.1. Sample Preparation [3]

-

Weigh approximately 5-10 mg of 6-Bromo-2,3-difluoroaniline into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic compounds.

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

3.2. Instrument Parameters

A standard 400 MHz or 500 MHz NMR spectrometer is suitable for acquiring the spectrum. Typical acquisition parameters would be:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of approximately -2 to 12 ppm is generally sufficient for aromatic compounds.

-

Temperature: Standard probe temperature (e.g., 298 K).

3.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) in Hertz.

Visualizations

4.1. Molecular Structure and Proton Designations

Caption: Molecular structure of 6-Bromo-2,3-difluoroaniline with proton numbering.

4.2. ¹H NMR Spectrum Acquisition and Interpretation Workflow

Caption: Workflow for ¹H NMR spectrum acquisition and interpretation.

References

Potential Biological Activity of 6-Bromo-2,3-difluoroaniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential biological activities of derivatives of 6-bromo-2,3-difluoroaniline. The document focuses on the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Anticancer Activity of 6-Bromo-Quinazolin-4(3H)-one Derivatives

Derivatives of 6-bromo-quinazolin-4(3H)-one, which can be synthesized from 6-bromo-2,3-difluoroaniline precursors, have demonstrated notable cytotoxic effects against various cancer cell lines. These compounds represent a promising avenue for the development of novel anticancer therapeutics.

Quantitative Anticancer Activity

The antiproliferative activity of synthesized 6-bromo-quinazolin-4(3H)-one derivatives is commonly assessed using the MTT assay. The half-maximal inhibitory concentration (IC50) values for several derivatives against different cancer cell lines are summarized in the table below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 8a | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |

| 8a | SW480 (Colon) | 17.85 ± 0.92 | Doxorubicin | Not Specified |

| 45 | A549 (Lung) | 0.44 | Not Specified | Not Specified |

| 16h | A549 (Lung) | 8.27 ± 0.52 | Not Specified | Not Specified |

Experimental Protocol: Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

This protocol details the synthesis of a key intermediate for 6-bromo-quinazolin-4(3H)-one derivatives.[1]

Materials:

-

5-bromoanthranilic acid

-

Phenyl isothiocyanate

-

Triethylamine

-

Absolute ethanol

-

N-bromosuccinimide (NBS)

-

Acetonitrile

-

Dimethylformamide (DMF)

-

Potassium carbonate (K2CO3)

-

Alkyl halides or substituted benzyl bromides

Procedure:

-

Synthesis of 5-bromoanthranilic acid: React anthranilic acid with N-bromosuccinimide in acetonitrile to obtain 5-bromoanthranilic acid.

-